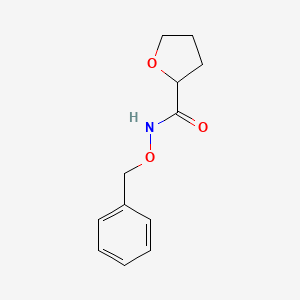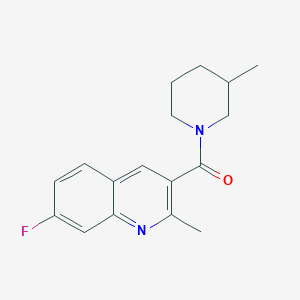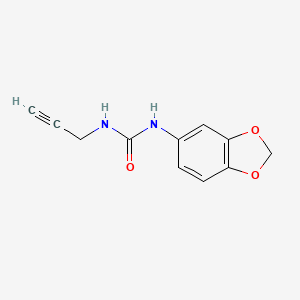![molecular formula C12H9N3O2S3 B7546251 N-[5-(thiophen-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]furan-3-carboxamide](/img/structure/B7546251.png)
N-[5-(thiophen-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]furan-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(thiophen-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]furan-3-carboxamide, also known as TMST-1, is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the thiadiazole family, which is known for its diverse biological activities.
Mécanisme D'action
The mechanism of action of N-[5-(thiophen-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]furan-3-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It also inhibits the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). It also reduces the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are involved in the production of inflammatory mediators. Additionally, it has been found to induce apoptosis in cancer cells and reduce bacterial growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[5-(thiophen-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]furan-3-carboxamide is its diverse biological activities, which make it a useful tool for studying various biological processes. It is also relatively easy to synthesize and has a high purity. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret results from experiments.
Orientations Futures
There are several future directions for research on N-[5-(thiophen-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]furan-3-carboxamide. One area of interest is its potential application in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential as an anti-cancer agent, particularly in the treatment of breast and lung cancer. Additionally, there is potential for this compound to be used in combination with other drugs to enhance their efficacy. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research fields.
Méthodes De Synthèse
N-[5-(thiophen-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]furan-3-carboxamide can be synthesized through a multi-step process involving the reaction of 2-aminothiophene with various reagents such as chloroacetic acid, thionyl chloride, and furan-3-carboxylic acid. The final product is obtained through the reaction of the intermediate compound with thiosemicarbazide and sodium hydride.
Applications De Recherche Scientifique
N-[5-(thiophen-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]furan-3-carboxamide has shown promising results in various scientific research applications. It has been found to exhibit potent anti-inflammatory, anti-cancer, and anti-bacterial activities. Additionally, it has been shown to have a neuroprotective effect in animal models of neurodegenerative diseases.
Propriétés
IUPAC Name |
N-[5-(thiophen-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2S3/c16-10(8-3-4-17-6-8)13-11-14-15-12(20-11)19-7-9-2-1-5-18-9/h1-6H,7H2,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUQAQBLHFVZITN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CSC2=NN=C(S2)NC(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methoxyphenyl)-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B7546170.png)
![2-[[2-(2-Chlorophenyl)sulfanylacetyl]amino]-2-phenylacetamide](/img/structure/B7546187.png)
![3-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7546198.png)
![[3-(1,1-Dioxo-1,2-thiazolidin-2-yl)phenyl]-(2-methylmorpholin-4-yl)methanone](/img/structure/B7546210.png)
![6-[4-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B7546213.png)



![N-carbamoyl-3-[[4-(furan-2-ylmethyl)-5-propan-2-yl-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B7546230.png)
![N-carbamoyl-3-[[5-(2-chloro-4,6-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanamide](/img/structure/B7546235.png)


![N-(2,4-difluorophenyl)-2-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B7546258.png)
![N-benzyl-2-[(4-cyclopropyl-1,2,4-triazol-3-yl)sulfanyl]butanamide](/img/structure/B7546260.png)